Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is a compound that likely exhibits interesting chemical and physical properties due to its unique structure, which includes an imidazolidin-2-ylidene ring, a phosphoramidate group, and sodium ions. While specific studies on this compound are not directly available, research on related compounds can shed light on its potential characteristics and applications.

Synthesis Analysis

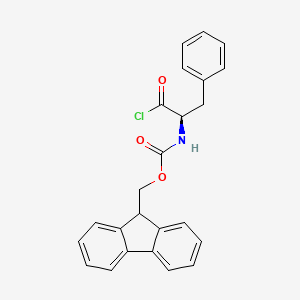

The synthesis of related imidazolidin-2-ylidene compounds often involves Maillard-type reactions, cycloadditions, or condensation reactions between suitable precursors. For instance, the formation of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids from creatinine and reducing carbohydrates showcases a Maillard-type reaction process that could be analogous to methods for synthesizing the target compound (C. Kunert, Alesia Walker, & T. Hofmann, 2011).

Aplicaciones Científicas De Investigación

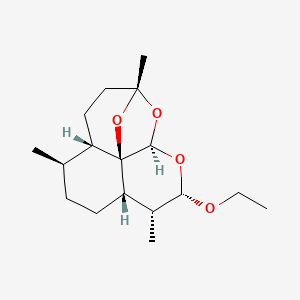

Overview of Bisphosphonates

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is structurally related to bisphosphonates, a class of compounds known for their potent inhibition of bone resorption. Bisphosphonates like pamidronate have demonstrated efficacy in treating conditions characterized by pathologically enhanced bone turnover, such as Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, and osteoporosis. These compounds work by specifically inhibiting bone resorption without significantly affecting bone growth and mineralization (Fitton & McTavish, 1991).

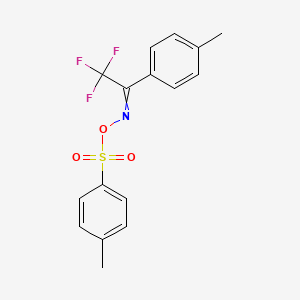

Organophosphorus Compounds in Natural Products

Phosphorous-containing molecules, including those with phosphoramidate (P–N) linkages, play vital roles in biological processes. Although rare, these moieties are essential across various forms of life, indicating the significant biochemical roles of organophosphorus compounds. Research highlights the importance of understanding these compounds for their potential underestimated utilization in life's metabolism (Petkowski, Bains, & Seager, 2019).

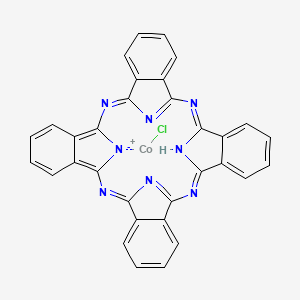

Synthesis and Applications of Phosphorylated Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles which are structurally related to the compound , have been explored for their chemical and biological properties. These compounds exhibit diverse biological activities, such as insectoacaricidal, anti-blastic, and sugar-lowering effects, underscoring the broad potential of phosphorylated azoles in therapeutic applications (Abdurakhmanova et al., 2018).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate involves the reaction of 1-methylimidazolidin-2-one with phosphorus oxychloride, followed by the reaction of the resulting intermediate with disodium ethylenediaminetetraacetate (EDTA) to form the final product.", "Starting Materials": [ "1-methylimidazolidin-2-one", "Phosphorus oxychloride", "Disodium ethylenediaminetetraacetate (EDTA)" ], "Reaction": [ "1. 1-methylimidazolidin-2-one is reacted with phosphorus oxychloride in the presence of a base such as triethylamine to form the intermediate 1-methyl-4-chloroimidazolidin-2-one.", "2. The intermediate is then reacted with disodium EDTA in the presence of a base such as sodium hydroxide to form the final product, Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate.", "3. The product is purified by recrystallization or other suitable methods." ] } | |

Número CAS |

19604-05-8 |

Nombre del producto |

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate |

Fórmula molecular |

C4H6N3Na2O4P |

Peso molecular |

237.06 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)